molecular formula C16H13F3N6O B6427293 3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2034539-38-1

3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B6427293
CAS No.: 2034539-38-1
M. Wt: 362.31 g/mol
InChI Key: RJZFYQZYAAJVFH-UHFFFAOYSA-N
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Description

3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C16H13F3N6O and its molecular weight is 362.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.11029355 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound contains an indazole moiety , which is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, it’s possible that F6561-9595 interacts with multiple targets related to these biological activities.

Mode of Action

Compounds containing similar structures, such as indazole and imidazole, are known to interact with their targets in various ways . For instance, indazole derivatives can inhibit RNA and DNA synthesis in susceptible fungal cells . Imidazole derivatives, on the other hand, can exhibit a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Given the wide range of biological activities associated with indazole and imidazole derivatives , it’s likely that F6561-9595 affects multiple biochemical pathways related to these activities.

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

Based on the known activities of indazole and imidazole derivatives , it’s possible that F6561-9595 could have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action.

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action and stability of a compound .

Properties

IUPAC Name

1-[(1-pyridin-3-yltriazol-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O/c17-16(18,19)11-3-5-12(6-4-11)22-15(26)21-8-13-10-25(24-23-13)14-2-1-7-20-9-14/h1-7,9-10H,8H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZFYQZYAAJVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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